molecular formula C14H8O8 B089546 1,4,5,8-Naphthalenetetracarboxylic acid CAS No. 128-97-2

1,4,5,8-Naphthalenetetracarboxylic acid

Cat. No.: B089546
CAS No.: 128-97-2
M. Wt: 304.21 g/mol
InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N
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Description

1,4,5,8-Naphthalenetetracarboxylic acid is an organic compound with the molecular formula C14H8O8. It is a polycarboxylic acid derived from naphthalene, featuring four carboxyl groups attached to the naphthalene ring system. This compound is known for its applications in organic electronics, dyes, and as a precursor for various chemical syntheses.

Mechanism of Action

Target of Action

1,4,5,8-Naphthalenetetracarboxylic acid (NTCDA) is a highly conjugated, carbonyl-containing molecule . It is primarily used as an electron-transporting material in organic electronics . The compound’s primary targets are the electronic systems of these devices, where it can accept electrons due to its extended conjugated ring system and electron-withdrawing groups .

Mode of Action

The mode of action of NTCDA involves the transmission of electronic effects through its conjugated framework . In basic solution, the hydrolysis of NTCDA yields, sequentially, 1,4,5,8-naphthalene diacid monoanhydride (II), and 1,4,5,8-naphthalene tetracarboxylic acid (I). The second-order rate constant for alkaline hydrolysis is 200-fold higher for the first ring opening .

Pharmacokinetics

It is known that the compound is insoluble in ethanol, chloroform, and benzene, and slightly soluble in acetone aqueous solution .

Result of Action

The result of NTCDA’s action is the improvement of the electric conductivity in co-deposited films of NTCDA and several metals, including indium, magnesium, and aluminum . This can effectively reduce the leakage current and improve the breakdown strength and energy storage properties of the composite at high temperature .

Action Environment

The action of NTCDA is influenced by environmental factors such as pH and temperature . The kinetics of hydrolysis of NTCDA in aqueous solution were determined from 5 M acid to pH 10 . The rate constant for water-catalyzed hydrolysis of NTCDA is 25-fold higher than that for II . In concentrated acid, the rates for reaching equilibrium (I, II, and III) increase, and III is the major product .

Biochemical Analysis

Preparation Methods

1,4,5,8-Naphthalenetetracarboxylic acid can be synthesized from pyrene through a series of chlorination and oxidation reactions . The process involves the following steps:

    Chlorination: Pyrene is chlorinated to form tetrachloropyrene.

    Oxidation: The tetrachloropyrene is then oxidized to form this compound.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,4,5,8-Naphthalenetetracarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.

Comparison with Similar Compounds

1,4,5,8-Naphthalenetetracarboxylic acid is unique due to its four carboxyl groups, which provide multiple sites for chemical reactions and coordination. Similar compounds include:

These compounds share similar chemical properties but differ in their structural frameworks and specific applications.

Properties

IUPAC Name

naphthalene-1,4,5,8-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPPGSPBNVTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059592
Record name 1,4,5,8-Naphthalenetetracarboxylic acid
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Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

128-97-2
Record name 1,4,5,8-Naphthalenetetracarboxylic acid
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Record name 1,4,5,8-Naphthalenetetracarboxylic acid
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Record name 1,4,5,8-Naphthalenetetracarboxylic acid
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Record name 1,4,5,8-Naphthalenetetracarboxylic acid
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Record name Naphthalene-1,4,5,8-tetracarboxylic acid
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Record name 1,4,5,8-NAPHTHALENE TETRACARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

In the aqueous-alkaline hypohalite oxidation of organic compounds, in particular in the alkaline hypochlorite oxidation of 2,7-dibromodiindanedione (3) to give the tetraalkali metal salt of naphthalene-1,4,5,8-tetracarboxylic acid, the ecological pollution by halogen-containing compounds of the classes CHX3 and CX4, in which X is chlorine, bromine or a combination thereof, is eliminated by carrying out the aqueous-alkaline hypohalite oxidation at a temperature of between 20° and 60° C., preferably 40° to 55° C., in a closed vessel under the autogenous pressure which is established at the corresponding temperature, subjecting the reaction mixture, after the oxidation has ended, to a heat treatment at a temperature of between 90° and 120° C., preferably 90° to 100° C., under the autogenous pressure of 1 to 10 bar, preferably 1 to 5 bar, which is established, in the presence of sulfite, cooling the resulting suspension of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, after the reaction vessel has been let down, to a temperature of below 40° C., preferably to 20° to 30° C., subsequently adjusting the pH to 4.5 to 5 by acidification, isolating the resulting disodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, converting this salt into the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid in an aqueous alkali metal hydroxide solution and, if appropriate after removal of insoluble impurities, precipitating naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride by acidification to a pH of less than 2, preferably less than 1, at a temperature of 80° to 100° C.
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Synthesis routes and methods II

Procedure details

The process as claimed in claim 9, wherein, after the oxidation has ended, the reaction mixture is subjected to a heat treatment at a temperature of between 90° and 100° C. under the autogenous pressure of 1 to 5 bar which is established, in the presence of sulfite, the resulting suspension of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid is cooled, after the reaction vessel has been let down, to a temperature of 20° to 30° C. the pH is then adjusted to 4.5 to 5 by acidification, the resulting disodium salt of naphthalene-1,4,5,8-tetracarboxylic acid is isolated, this salt is converted into the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid in an aqueous alkali metal hydroxide solution and, optionally after removal of insoluble impurities, naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride is precipitated by acidification to a pH of less than 1 at a temperature of 80° to 100° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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